molecular formula C24H20N4O5S B11050618 N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide

N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide

Cat. No.: B11050618
M. Wt: 476.5 g/mol
InChI Key: CUVIDJJBTVVKEN-VZCXRCSSSA-N
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Description

1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROLE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, sulfonyl, benzoyl, hydroxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROLE involves multiple steps, each requiring specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial in achieving efficient industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may produce a secondary alcohol .

Mechanism of Action

The mechanism of action of 1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROLE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H20N4O5S

Molecular Weight

476.5 g/mol

IUPAC Name

2-[4-[(4Z)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]phenyl]sulfonylguanidine

InChI

InChI=1S/C24H20N4O5S/c25-24(26)27-34(32,33)18-13-11-17(12-14-18)28-20(15-7-3-1-4-8-15)19(22(30)23(28)31)21(29)16-9-5-2-6-10-16/h1-14,20,29H,(H4,25,26,27)/b21-19-

InChI Key

CUVIDJJBTVVKEN-VZCXRCSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N=C(N)N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N=C(N)N

Origin of Product

United States

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